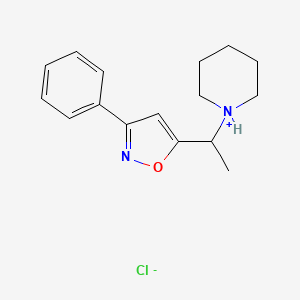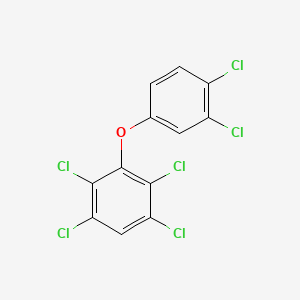
Pyridine-1-oxide-4-azo-p-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine-1-oxide-4-azo-p-dimethylaniline is a heterocyclic compound that belongs to the class of azo dyes. It is characterized by the presence of a pyridine ring, an azo group, and a dimethylaniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridine-1-oxide-4-azo-p-dimethylaniline typically involves the diazotization of p-dimethylaniline followed by coupling with pyridine-1-oxide. The reaction conditions often include the use of acidic media to facilitate the diazotization process and maintain the stability of the diazonium salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, with careful control of temperature and pH to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Pyridine-1-oxide-4-azo-p-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Formation of pyridine-1-oxide derivatives.
Reduction: Formation of p-dimethylaniline and pyridine-1-oxide.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Pyridine-1-oxide-4-azo-p-dimethylaniline has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.
Biology: Studied for its potential as a DNA-binding agent and its effects on cellular processes.
Medicine: Investigated for its anticancer properties and its ability to induce apoptosis in cancer cells.
Industry: Utilized in the production of dyes and pigments for textiles and other materials
Mechanism of Action
The mechanism of action of pyridine-1-oxide-4-azo-p-dimethylaniline involves its interaction with cellular components, particularly DNA. The compound can intercalate into DNA, disrupting its structure and function. This interaction can lead to the inhibition of DNA replication and transcription, ultimately inducing cell death. The molecular targets include DNA bases and enzymes involved in DNA processing .
Comparison with Similar Compounds
Similar Compounds
- Pyridine-2-azo-p-dimethylaniline
- Pyridine-3-azo-p-dimethylaniline
- Pyridine-4-azo-p-dimethylaniline
- Thiazole-2-azo-p-dimethylaniline
- Pyridine-1-oxide-2-azo-p-dimethylaniline
Uniqueness
Pyridine-1-oxide-4-azo-p-dimethylaniline is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and induce apoptosis sets it apart from other similar compounds. Additionally, its vibrant color and stability make it valuable in industrial applications .
Properties
CAS No. |
13520-96-2 |
|---|---|
Molecular Formula |
C13H14N4O |
Molecular Weight |
242.28 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline |
InChI |
InChI=1S/C13H14N4O/c1-16(2)13-5-3-11(4-6-13)14-15-12-7-9-17(18)10-8-12/h3-10H,1-2H3 |
InChI Key |
PPJQKXXNTUKVRR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=[N+](C=C2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![diethyl-[2-[(4-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B13739871.png)
![6-methyl-5,6-dihydro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B13739873.png)



![2-[(P-Chlorophenyl)azo]-1-ethyl-pyridinium tetrafluoroborate](/img/structure/B13739906.png)


![[4-(3-Bromophenyl)phenyl]-trimethylsilane](/img/structure/B13739930.png)



![1-(4-Butylcyclohexyl)-4-[4-(methoxymethyl)phenyl]benzene](/img/structure/B13739972.png)

